molecular formula C22H19NO4 B1464259 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid CAS No. 1546683-48-0

3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid

Cat. No.: B1464259
CAS No.: 1546683-48-0
M. Wt: 361.4 g/mol
InChI Key: XRSIHUCLRXODSW-UHFFFAOYSA-N
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Description

3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid is a versatile organic compound with the molecular formula C22H19NO4. It is known for its applications in various fields such as drug development, organic synthesis, and materials science . This compound is characterized by its unique structure, which includes a phenylethoxy group attached to a benzoyl amino benzoic acid core.

Preparation Methods

The synthesis of 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 4-(2-phenylethoxy)benzoic acid with 3-aminobenzoic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Properties

IUPAC Name

3-[[4-(2-phenylethoxy)benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-21(23-19-8-4-7-18(15-19)22(25)26)17-9-11-20(12-10-17)27-14-13-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSIHUCLRXODSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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